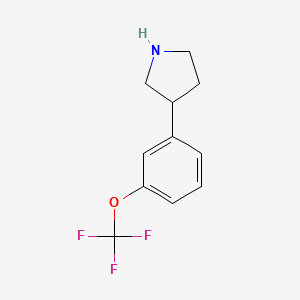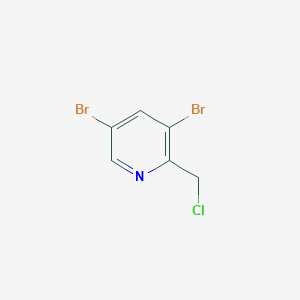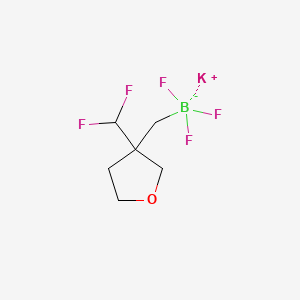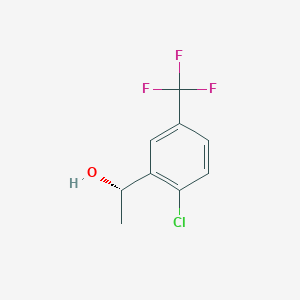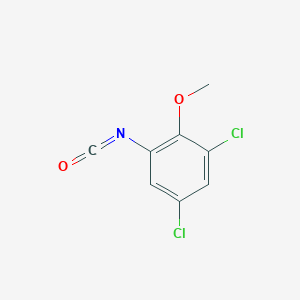
1,5-Dichloro-3-isocyanato-2-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dichloro-3-isocyanato-2-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two chlorine atoms, an isocyanate group, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dichloro-3-isocyanato-2-methoxybenzene typically involves the chlorination of 3-isocyanato-2-methoxybenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring. Common reagents used in this process include chlorine gas or other chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1,5-Dichloro-3-isocyanato-2-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Addition Reactions: Nucleophiles like amines or alcohols are commonly used.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the chlorine atoms.
Oxidation Products: Compounds with higher oxidation states.
Addition Products: Urethane or urea derivatives formed from the reaction with nucleophiles.
科学的研究の応用
1,5-Dichloro-3-isocyanato-2-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism of action of 1,5-Dichloro-3-isocyanato-2-methoxybenzene involves its interaction with nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical reactions and applications.
類似化合物との比較
Similar Compounds
- 1-Chloro-3-isocyanato-2-methoxybenzene
- 1,2-Dichloro-3-methoxybenzene
Uniqueness
1,5-Dichloro-3-isocyanato-2-methoxybenzene is unique due to the specific positions of the chlorine atoms and the presence of both an isocyanate and a methoxy group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C8H5Cl2NO2 |
|---|---|
分子量 |
218.03 g/mol |
IUPAC名 |
1,5-dichloro-3-isocyanato-2-methoxybenzene |
InChI |
InChI=1S/C8H5Cl2NO2/c1-13-8-6(10)2-5(9)3-7(8)11-4-12/h2-3H,1H3 |
InChIキー |
SRIGJDFGYFXDME-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1Cl)Cl)N=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Bromo-2,3-dihydrobenzo[b][1,4]dioxine-6-carboximidamide](/img/structure/B13605724.png)
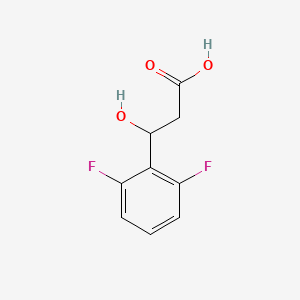
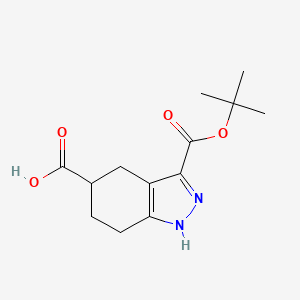
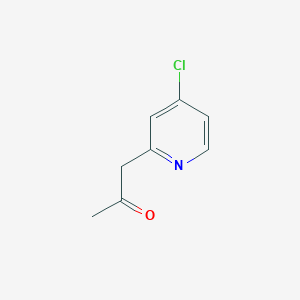
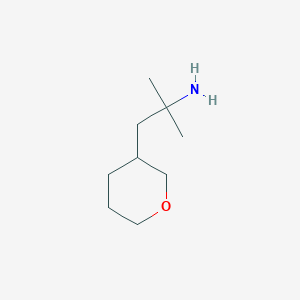


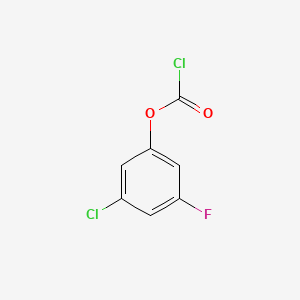
![1-[4-(Difluoromethoxy)phenyl]cyclobutan-1-amine](/img/structure/B13605759.png)
